molecular formula C22H22N2O4S2 B2389637 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954701-85-0

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No. B2389637
CAS RN: 954701-85-0
M. Wt: 442.55
InChI Key: CMKOWJVDAOOUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renal Vasodilation Activity

  • Renal Vasodilation : A derivative, 4-(3,4-dihydroxyphenyl)-7-methanesulfonamido-1,2,3,4-tetrahydroisoquinoline, demonstrated potent renal vasodilator activity, showing its potential in therapeutic applications related to kidney function (Anan et al., 1996).

Enzyme Inhibition

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Compounds within the 1,2,3,4-tetrahydroisoquinoline series, particularly those modified with sulfonamide groups, have shown high potency and selectivity as inhibitors of PNMT, an enzyme implicated in the biosynthesis of catecholamines (Grunewald et al., 2006). This suggests applications in modifying adrenergic functions.

Antioxidant, Antifungal, and Antibacterial Activities

  • Synthesis and Biological Evaluation : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines showed notable antioxidant, antifungal, and antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial and antioxidant agents (Kumar & Vijayakumar, 2017).

Synthetic Methodologies

  • Microwave-Assisted Cleavage : A study detailed a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, indicating the utility of related sulfonamide compounds in synthetic chemistry for the removal of protecting groups or the synthesis of desmethyl precursors (Fredriksson & Stone-Elander, 2002).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-29(26,17-18-7-3-1-4-8-18)23-21-12-11-19-13-14-24(16-20(19)15-21)30(27,28)22-9-5-2-6-10-22/h1-12,15,23H,13-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOWJVDAOOUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

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